叠氮异丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

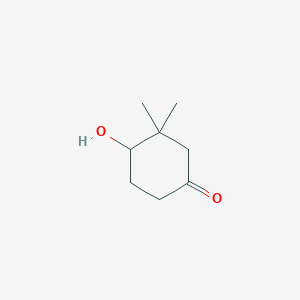

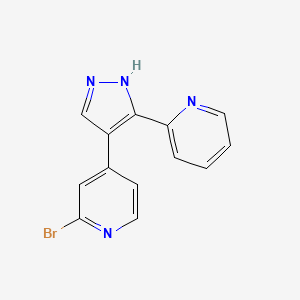

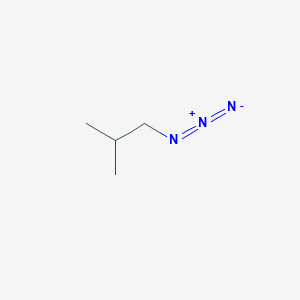

Azido-isobutane, also known as 2-methylpropyl azide or Togni’s reagent, is a chemical compound that has gained increasing interest in the fields of pharmaceuticals and materials science due to its unique properties. It contains 15 bonds in total, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 positively charged Nitrogen .

Synthesis Analysis

The synthesis of azido compounds like Azido-isobutane often involves diazotransfer reactions . Various strategies have been developed to bypass the inherent reactivity of P(III) species with azides according to the Staudinger reaction . The preparation of azido modified nucleic acids by solid-phase synthesis is problematic due to this inherent reactivity .Molecular Structure Analysis

Azido-isobutane contains a total of 16 atoms, including 9 Hydrogen atoms, 4 Carbon atoms, and 3 Nitrogen atoms . It also contains 15 bonds in total, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 positively charged Nitrogen .Chemical Reactions Analysis

Azides, including Azido-isobutane, are known for their reactivity in substitution reactions . They can undergo reactions with primary and secondary alkyl halides and sulfonates, resulting in alkyl azides . Azides also react with halogenated organics to form explosive organic azides .Physical And Chemical Properties Analysis

Azido-isobutane is a small and stable modification that is rarely encountered in living organisms . It does not show any reactivity towards endogenous functional groups and is chemically engineered into the biomolecule of interest .科学研究应用

Synthetic Organic Chemistry

Azides are widely used in synthetic organic chemistry . They play a pivotal role in the synthesis of organonitrogens such as amines and triazoles . The azido groups are electrophilic and are susceptible to various nucleophiles such as carbanions .

Pharmaceutical Sciences

Azide compounds are essential in the development of pharmaceuticals . Triazoles that can be synthesized by the ‘click’ reaction have attracted attention in the pharmaceutical industry .

Materials Chemistry

In the field of materials chemistry, azide compounds are used for the synthesis of organonitrogens such as amines and triazoles . These compounds are essential in organic and materials chemistry .

Industrial Applications

Researchers have developed an efficient method to prepare chemical intermediates having protected ‘azido’ groups . This has paved the way for the synthesis of a broad range of organonitrogens for industrial applications .

Azide Synthesis Method

A team of researchers from Japan has developed an innovative and efficient azide synthesis method . The novelty of this synthesis method lies in the protection of azido groups with di (tert-butyl) (4- (dimethylamino) phenylphosphine (Amphos) and following iodine-magnesium exchange realized the preparation of organomagnesium intermediates .

Synthesis of 1,2,3-Triazoles

The team found that the iodine-magnesium exchange reaction proceeds efficiently with aryl iodides having azido groups by using the 'azide group protection method’ . This has led to the development of a new method for the synthesis of 1,2,3-triazoles .

安全和危害

Azides, including Azido-isobutane, pose a high explosion hazard when exposed to heat . They are also very acutely toxic and may be fatal if inhaled, absorbed through the skin, or swallowed . They pose a health hazard to eyes, skin, lungs, the central nervous system and the brain, cardiovascular system, and kidneys .

属性

IUPAC Name |

1-azido-2-methylpropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c1-4(2)3-6-7-5/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFMIKDVSNKOBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483016 |

Source

|

| Record name | azido-isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-isobutane | |

CAS RN |

13686-31-2 |

Source

|

| Record name | azido-isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。